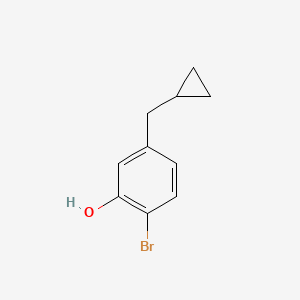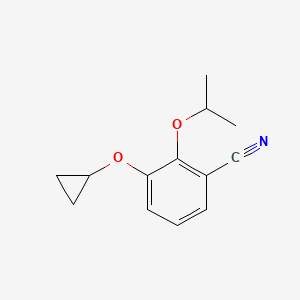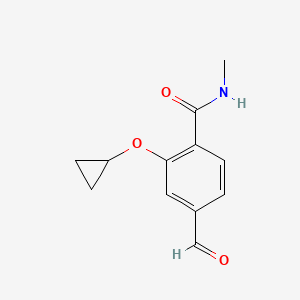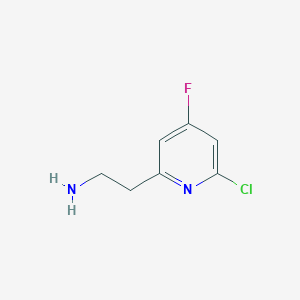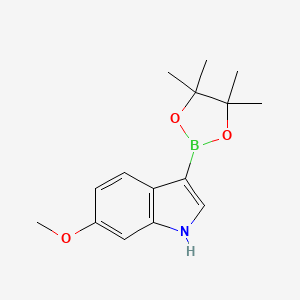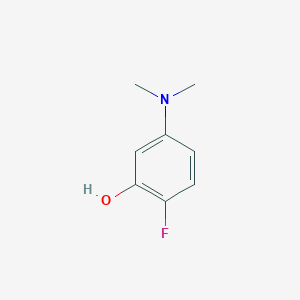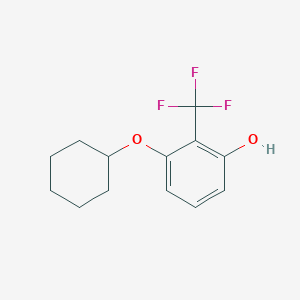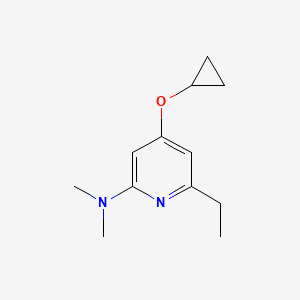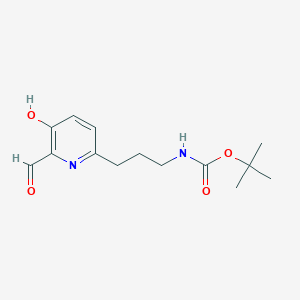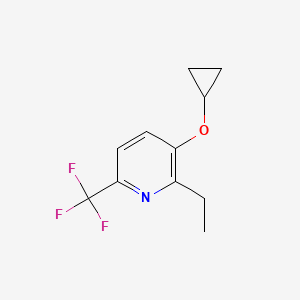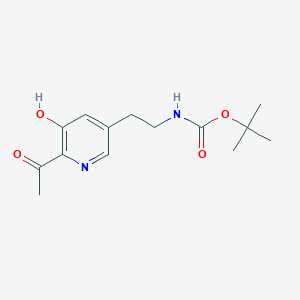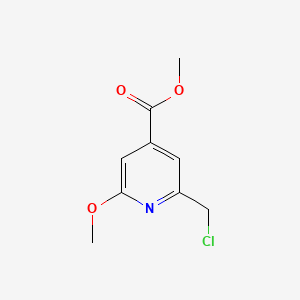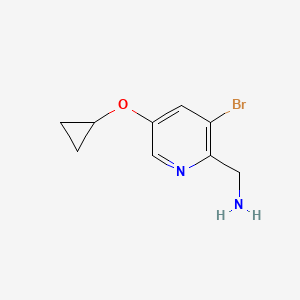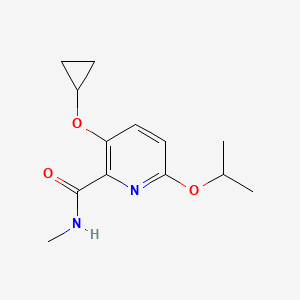
3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide is a chemical compound with the molecular formula C13H18N2O3. It is used primarily in research settings and has various applications in chemistry, biology, and medicine. This compound is known for its unique structure, which includes cyclopropoxy and isopropoxy groups attached to a picolinamide backbone.
Vorbereitungsmethoden
The synthesis of 3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide involves several steps. One common method includes the reaction of 3-cyclopropoxy-6-isopropoxy-pyridine with N-methylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include automated processes and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .
Analyse Chemischer Reaktionen
3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the cyclopropoxy or isopropoxy groups can be replaced by other functional groups using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new drugs.
Medicine: Research has shown that derivatives of N-methylpicolinamide, including this compound, exhibit antitumor activities.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, derivatives of N-methylpicolinamide have been shown to inhibit Aurora-B kinase, a protein involved in cell division. This inhibition can lead to the suppression of tumor cell proliferation, making it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-6-isopropyl-N-methylpicolinamide: This compound has a similar structure but with an isopropyl group instead of an isopropoxy group.
3-Cyclopropoxy-6-isopropoxy-pyridine: This precursor compound lacks the N-methylpicolinamide moiety, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C13H18N2O3 |
|---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
3-cyclopropyloxy-N-methyl-6-propan-2-yloxypyridine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O3/c1-8(2)17-11-7-6-10(18-9-4-5-9)12(15-11)13(16)14-3/h6-9H,4-5H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
XVRLTRRADHPYCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=NC(=C(C=C1)OC2CC2)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


